molecular formula C23H29N3O B14998835 2,2-dimethyl-N-[2-phenyl-1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide

2,2-dimethyl-N-[2-phenyl-1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B14998835
M. Wt: 363.5 g/mol
InChI Key: GQPJYNDYEKYPEH-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a complex organic compound that features a benzimidazole ring fused with a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-DIMETHYL-N-[2-PHENYL-1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind with high affinity to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-phenyl-1-(1-propylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C23H29N3O/c1-5-15-26-20-14-10-9-13-18(20)24-21(26)19(25-22(27)23(2,3)4)16-17-11-7-6-8-12-17/h6-14,19H,5,15-16H2,1-4H3,(H,25,27)

InChI Key

GQPJYNDYEKYPEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C(C)(C)C

Origin of Product

United States

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